molecular formula C15H29O3- B1240629 15-Hydroxypentadecanoate

15-Hydroxypentadecanoate

Cat. No. B1240629
M. Wt: 257.39 g/mol
InChI Key: BZUNJUAMQZRJIP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

15-hydroxypentadecanoate is an omega-hydroxy-lon-chain fatty acid anion that is the conjugate base of 15-hydroxypentadecanoic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a conjugate base of a 15-hydroxypentadecanoic acid.

Scientific Research Applications

Catalytic and Synthetic Applications

  • Zeolite-Catalyzed Macrolactonization : 15-Hydroxypentadecanoic acid has been used in the zeolite-catalyzed lactonization process. This process, performed in concentrated toluene solution, is significant in chemical synthesis and industrial applications (Ookoshi & Onaka, 1998).

  • Synthesis Routes : Several routes have been developed for the synthesis of 15-Hydroxypentadecanoic acid from various starting materials, indicating its importance in organic synthesis (Nesmeyanov et al., 1960).

  • Synthesis from 10-Undecenoic Acid : A method has been proposed for obtaining 15-Hydroxypentadecanoic acid from 10-undecenoic acid, showcasing the versatility of this compound in chemical synthesis (Zakharkin & Pryanishnikov, 1982).

Surface Science and Materials Research

  • Self-Assembled Monolayers (SAMs) : 15-Hydroxypentadecanoic acid has been studied for its ability to form self-assembled monolayers on graphite, with implications for materials science and nanotechnology (Wintgens et al., 2003).

Biochemical and Enzymatic Studies

  • Lipase-Catalyzed Synthesis : The compound has been used in lipase-catalyzed synthesis of cyclopentadecanolide, showcasing its role in enzymatic processes and potential applications in biochemistry (Shen et al., 2011).

  • Enzymatic Lactonization : It has been demonstrated that certain enzymes can catalyze the lactonization of 15-Hydroxypentadecanoic acid, further emphasizing its biochemical significance (Antczak et al., 1991).

Miscellaneous Applications

  • Use in Perfume and Cosmetic Industry : 15-Hydroxypentadecanoic acid has found applications in the perfume and cosmetic industry, especially in extending the action of certain fragrances (McGovern & Beroza, 1967).

properties

Product Name

15-Hydroxypentadecanoate

Molecular Formula

C15H29O3-

Molecular Weight

257.39 g/mol

IUPAC Name

15-hydroxypentadecanoate

InChI

InChI=1S/C15H30O3/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h16H,1-14H2,(H,17,18)/p-1

InChI Key

BZUNJUAMQZRJIP-UHFFFAOYSA-M

Canonical SMILES

C(CCCCCCCO)CCCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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